Product packaging for Withasomnine(Cat. No.:CAS No. 10183-74-1)

Withasomnine

Cat. No.: B158684
CAS No.: 10183-74-1
M. Wt: 184.24 g/mol
InChI Key: FOJCJLSJZFQCID-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Isolation

Withasomnine was first isolated in 1966 from the roots of Withania somnifera Dunal, a plant commonly known as Ashwagandha. nih.govnih.govresearchgate.nethilarispublisher.com This discovery was reported by Schröter, Neumann, Katritzky, and Swinbourne. nih.govnih.govhilarispublisher.com The isolation of this compound marked one of the early instances of a pyrazole (B372694) being identified in a natural product. mdpi.com Beyond Withania somnifera, this compound has also been reported in the root bark of Newbouldia laevis and in Elytraria acaulis. nih.govmdpi.com More recently, it has been found in the industrial herbal marc (byproduct of aqueous extraction) of Withania somnifera roots, suggesting potential for recovering this compound from waste materials. cabidigitallibrary.orgniscpr.res.inresearchgate.net

Significance as a Naturally Occurring Pyrazole Alkaloid

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are relatively uncommon in nature compared to other azoles like imidazoles or pyrroles. nih.govresearchgate.netmdpi.comcapes.gov.br The scarcity of natural pyrazoles is thought to be due to the challenges organisms face in forming the nitrogen-nitrogen bond. nih.govmdpi.com this compound's existence as a naturally occurring pyrazole alkaloid therefore holds particular significance in natural products chemistry. It stands as a notable example of this rare structural motif found in biological systems. tandfonline.cometown.edumdpi.com Other natural pyrazole-containing compounds include the cinachyrazoles isolated from sea sponges and pyrazofurin, a C-nucleoside produced by Streptomyces candidus. mdpi.com

Overview of Current Research Trajectories

Current research involving this compound spans several areas, including synthetic methodologies and the investigation of its biological activities. Due to its unique structure and natural occurrence, various synthetic routes to this compound have been developed and refined. tandfonline.cometown.edutandfonline.commdpi.comacs.org These synthetic efforts not only confirm its structure but also provide pathways for creating this compound analogs for further study. etown.eduacs.orgresearchgate.net

Biological research on this compound has explored its potential effects, often stemming from its traditional use in medicinal plants like Withania somnifera. Early reports described this compound as a papaverine-like sedative. nih.govmdpi.com More recent computational studies have investigated its potential interactions with biological targets. For instance, molecular docking studies have suggested this compound as an efficient antibacterial compound with significant inhibitory activity against Staphylococcus aureus and Salmonella typhi by targeting topoisomerase IV type B. researchgate.net Another computational study identified this compound as a potential GABA-A receptor agonist, suggesting its relevance to research on insomnia treatment. chronobiologyinmedicine.org Research also explores the creation of this compound-based scaffolds and their biological evaluation, including activity against targets like COX-2. researchgate.net

While research indicates potential biological activities, it is important to note that these findings are often from in silico or in vitro studies, and further research is needed to fully understand the pharmacological profile of this compound.

Here is a table summarizing some key properties and identifiers of this compound:

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂PubChem nih.gov
Molecular Weight184.24 g/mol PubChem nih.gov
PubChem CID442877PubChem nih.gov
CAS Number10183-74-1PubChem nih.gov
IUPAC Name3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazolePubChem nih.gov
InChI KeyFOJCJLSJZFQCID-UHFFFAOYSA-NPubChem nih.gov
Melting Point116-117 °C (Ligroine)ChemBK chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B158684 Withasomnine CAS No. 10183-74-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10183-74-1

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-13-14-8-4-7-12(11)14/h1-3,5-6,9H,4,7-8H2

InChI Key

FOJCJLSJZFQCID-UHFFFAOYSA-N

SMILES

C1CC2=C(C=NN2C1)C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C=NN2C1)C3=CC=CC=C3

Synonyms

withasomnine

Origin of Product

United States

Natural Occurrence and Phytochemical Context

Botanical Sources and Geographic Distribution

Withasomnine has been isolated from several plant species belonging to different families, indicating a somewhat distributed presence in the plant kingdom. Its discovery is historically linked to Withania somnifera, from which its name is derived.

The primary and most well-known botanical source of this compound is Withania somnifera (L.) Dunal, a plant belonging to the Solanaceae (nightshade) family. wikipedia.orgresearchgate.net Commonly known as Ashwagandha, Indian ginseng, or winter cherry, this small woody shrub is a significant herb in traditional Ayurvedic medicine. researchgate.netyoutube.comnih.gov this compound was first isolated from the roots of this plant. nih.gov

Withania somnifera is cultivated in the drier regions of India and is also found in Nepal, Sri Lanka, China, and Yemen. wikipedia.org The plant is widely distributed across the drier tropical and subtropical zones, ranging from the Canary Islands and Southern Europe to the Middle East, Africa, and the Indian subcontinent. nih.govmanipal.edu

Beyond its primary source, this compound has been identified and isolated from other plant species across different families:

Newbouldia laevis (Bignoniaceae): This medium-sized angiosperm, native to tropical Africa, is another notable source of this compound. ug.edu.ghug.edu.gh The compound has been isolated from the root bark of this plant, which is used in West African folk medicine. tbzmed.ac.irresearchgate.net

Elytraria acaulis (Acanthaceae): This plant has also been confirmed as a source of this compound. researchgate.netnih.gov A methanolic extract of the dried whole plant of Elytraria acaulis was found to contain the alkaloid. researchgate.net

Discopodium penninervium (Solanaceae): Research has also reported the isolation of this compound from this species, further expanding its known occurrence within the Solanaceae family. researchgate.netnih.gov

The following table summarizes the botanical sources of this compound and their geographic distribution.

Table 1: Botanical Sources and Geographic Distribution of this compound

Botanical Species Family Common Name(s) Native Geographic Distribution
Withania somnifera Solanaceae Ashwagandha, Indian Ginseng, Winter Cherry Drier parts of India, Nepal, Sri Lanka, China, Yemen, Africa, Mediterranean wikipedia.orgnih.gov
Newbouldia laevis Bignoniaceae Boundary Tree, Tree of Life Tropical Africa, particularly West Africa ug.edu.ghug.edu.ghresearchgate.net
Elytraria acaulis Acanthaceae - Not specified in provided results

Phytochemical Co-occurrence and Context within Plant Extracts

This compound does not occur in isolation within its botanical sources. It is part of a complex mixture of secondary metabolites, and its presence is often associated with a range of other alkaloids and bioactive compounds.

In Withania somnifera, this compound is found alongside a diverse array of phytochemicals. The plant is particularly rich in steroidal lactones known as withanolides (such as withaferin A and withanolide D) and numerous other alkaloids. nih.govresearchgate.net Alkaloids that co-occur with this compound in Ashwagandha include withanine, somniferine, anaferine, anahygrine, cuscohygrine, tropine, and pseudotropine, among others. nih.govnih.govresearchgate.net In total, more than 12 alkaloids and 40 withanolides have been identified from the plant. nih.gov

In the root bark of Newbouldia laevis, this compound is part of a group of pyrazole (B372694) alkaloids. It has been isolated along with derivatives such as 4'-hydroxythis compound and 4'-methoxythis compound. tbzmed.ac.irresearchgate.net Another pyrazole alkaloid, newbouldine, and its derivatives have also been identified in the same extracts. tbzmed.ac.irresearchgate.netnih.gov The plant also contains other classes of compounds, including flavonoids, tannins, and terpenoids. tbzmed.ac.ir

The following table details the phytochemicals that co-occur with this compound in its primary botanical sources.

Table 2: Phytochemicals Co-occurring with this compound

Botanical Source Co-occurring Compound Class Specific Compounds
Withania somnifera Alkaloids Withanine, Somniferine, Anaferine, Anahygrine, Cuscohygrine, Tropine, Pseudotropine, Isopelletierine nih.govnih.govresearchgate.net
Withanolides (Steroidal Lactones) Withaferin A, Withanolide D, Withanone (B1683312) nih.govresearchgate.netnih.gov
Newbouldia laevis Pyrazole Alkaloids 4'-hydroxythis compound, 4'-methoxythis compound, Newbouldine, 4'-hydroxynewbouldine tbzmed.ac.irresearchgate.net

Compound Index

Advanced Synthetic Methodologies and Chemical Synthesis of Withasomnine

Total Synthesis Approaches

The diverse methodologies developed for the total synthesis of withasomnine reflect the creativity and advancements in modern organic synthesis. These approaches often focus on the efficient construction of the characteristic bicyclic framework from readily available starting materials. acs.org

The central challenge in this compound synthesis lies in the construction of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring system. Various strategies have been devised to tackle this, often differing in the sequence and method of ring closure.

One common retrosynthetic analysis involves disconnecting the pyrrolidine (B122466) ring, suggesting an intramolecular alkylation or cyclization of a suitably functionalized pyrazole (B372694) precursor. acs.org For instance, a pyrazole core bearing a side chain with a good leaving group can undergo intramolecular cyclization to form the fused five-membered ring. acs.org

Alternative strategies begin with the construction of the pyrrolidine ring first, followed by the annulation of the pyrazole ring. Other notable approaches include multicomponent reactions that assemble the core in a single step and biogenetic-type syntheses. acs.orgtandfonline.com A divergent strategy has also been developed, allowing for the synthesis of this compound and its analogues from a common intermediate through methods like Suzuki cross-coupling. researchgate.netnih.gov

A summary of key starting materials and strategies is presented below:

Starting Material(s)Key StrategyReference(s)
PyrazoleHalogenation, Suzuki coupling, Alkylation, Radical cyclization etown.edu
Aldehydes and 4-nitro-1-butanol1,3-Dipolar cycloaddition, Intramolecular alkylation acs.orgnih.gov
4-IodopyrazoleClaisen rearrangement, Suzuki-Miyaura coupling researchgate.net
L-proline derived meso-ionic system and Phenylacetylene (B144264)Cycloaddition researchgate.net
1-(3-chloropropyl)-cyclopropanolRearrangement, Bromination, Phenylation researchgate.netresearchgate.net

Intramolecular cyclization is a cornerstone of many this compound syntheses. A particularly efficient method is the intramolecular dehydrogenative cyclization. This approach can involve a cascade reaction featuring a double C(sp³)–H functionalization and a dehydrogenative aromatization sequence. rsc.org This strategy has enabled the synthesis of this compound in as few as two steps from simple precursors. rsc.org For example, the reaction of hydrazones can be catalyzed by transition metals like copper or palladium to achieve the desired cyclization. researchgate.netrsc.org This method is valued for its atom economy and ability to rapidly build molecular complexity. rsc.org

A highly diastereoselective intramolecular dehydrogenative cyclization of N,N-disubstituted hydrazones has also been developed using a copper-catalyzed sp³ C-H bond functionalization process with O₂ as the oxidant, highlighting the potential for stereocontrol in the synthesis of this compound analogues. researchgate.net

1,3-Dipolar cycloaddition is a powerful and widely used reaction for constructing five-membered heterocyclic rings, and it has been successfully applied to the synthesis of the this compound core. researchgate.netijrpc.com This strategy typically involves the reaction of a 1,3-dipole with a dipolarophile. youtube.com

In one of the most convenient and economical approaches, the key step is a 1,3-dipolar cycloaddition of α-bromopropyl nitroalkenes with commercially available trimethylsilyldiazomethane (B103560) (TMSCHN₂). acs.orgnih.gov The required nitroalkenes are prepared from commercially available aldehydes and 4-nitro-1-butanol. acs.orgnih.gov This methodology has been successfully used to synthesize all three naturally occurring this compound alkaloids and their non-natural analogues. acs.orgnih.gov

Other variations include the cycloaddition of sydnones with acetylenes and the reaction of nitrile imines with alkynes. acs.orgnih.govyoutube.com For instance, this compound has been prepared in a single step by the cycloaddition of phenylacetylene and a strained bicyclic meso-ionic system derived from L-proline. researchgate.net These cycloaddition strategies offer a high degree of convergence and efficiency in assembling the bicyclic pyrazole system. acs.orgnih.gov

Radical cyclization offers a distinct approach to forming the pyrrolo[1,2-b]pyrazole skeleton. wikipedia.org This method involves the intramolecular cyclization of a radical onto the pyrazole ring. researchgate.net A synthetic protocol has been developed using the cyclization of pyrazole-1-(ω-alkyl) radicals, which are generated from 1-[ω-(phenylselenyl)alkyl]-pyrazole precursors. researchgate.netresearchgate.net

The process is typically mediated by radical initiators like tri-n-butyltin hydride (Bu₃SnH) and azo or Et₃B initiators. researchgate.net This radical homolytic substitution has been used to synthesize this compound and its larger ring analogues in good yields. researchgate.netresearchgate.net The synthetic strategy involves attaching a phenyl ring to the 4-position of the pyrazole via a Suzuki coupling, followed by alkylation at the 1-position. The attached alkyl chain, equipped with a radical precursor like a xanthate ester, then undergoes radical cyclization onto the 5-position of the pyrazole ring to complete the bicyclic structure. etown.edu

Rearrangement reactions provide another elegant pathway to the this compound framework. The Claisen rearrangement has been employed as a key step in a divergent synthesis. researchgate.net This approach starts from 4-hydroxypyrazoles, which are converted to 4-allyloxypyrazoles. A regioselective Claisen rearrangement of these intermediates is a crucial step in forming a precursor that is then elaborated to this compound. researchgate.net

Another novel strategy involves the ring transformation of a functionalized cyclopropanol. researchgate.netresearchgate.net Specifically, the rearrangement of 1-(3-chloropropyl)-cyclopropanol is used to construct the parent 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, which is then converted to this compound through subsequent bromination and phenylation steps. researchgate.netresearchgate.net The Baldwin rearrangement, a thermal ring contraction of 2,3-dihydroisoxazoles, represents another type of rearrangement that can be used to form related heterocyclic structures, although its direct application to this compound itself is less common. nih.gov

Stereoselective and Diastereoselective Synthesis Protocols

The natural product this compound (3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) is an achiral molecule, meaning it does not have a non-superimposable mirror image. nih.gov Therefore, stereoselective and diastereoselective synthesis, which are concerned with controlling the formation of specific stereoisomers, are not directly applicable to the synthesis of this compound itself.

However, these advanced synthetic protocols are highly relevant for the synthesis of this compound analogues and derivatives that may contain one or more stereocenters. The development of such methods allows for the creation of libraries of structurally diverse, chiral molecules for biological evaluation. rsc.org For example, a highly diastereoselective intramolecular dehydrogenative cyclization has been achieved using a copper-catalyzed process, demonstrating that stereocontrol is possible within this synthetic framework. researchgate.net Similarly, asymmetric 1,3-dipolar cycloaddition reactions using chiral catalysts can produce enantiomerically enriched pyrrolidine-containing scaffolds, a strategy that could be adapted to synthesize chiral analogues of this compound. nih.gov These methods are crucial for exploring the structure-activity relationships of this compound-based compounds. beilstein-journals.orgrsc.orgnih.gov

Catalyst-Mediated Synthetic Routes (e.g., Copper-Catalyzed C(sp³)-H Bond Functionalization)

Catalyst-mediated reactions offer efficient and atom-economical pathways to complex molecules like this compound. A notable advancement in this area is the use of cascade reactions involving C(sp³)-H bond functionalization. One such approach facilitates the synthesis of this compound in just two steps through a sequence that includes a double C(sp³)-H functionalization and dehydrogenative aromatization. rsc.org This method highlights the power of catalyst-mediated strategies to rapidly assemble the core structure of the natural product. rsc.orgresearchgate.net

Copper catalysis, in particular, has been pivotal in the functionalization of nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov While direct copper-catalyzed C(sp³)-H functionalization on a this compound precursor is a developing area, related copper-catalyzed methodologies have been successfully applied. For instance, a Copper(I)-iodide (CuI)-catalyzed coupling reaction between 4-iodopyrazoles and alcohols has been utilized in the synthesis of this compound and its six- and seven-membered cyclic homologs. researchgate.net This reaction demonstrates the utility of copper catalysts in forming key bonds within the broader synthetic scheme of pyrazole alkaloids. researchgate.net

These catalyst-driven methods represent a significant step forward from traditional multi-step syntheses, offering milder reaction conditions and improved efficiency. nih.govnih.gov

Divergent Synthesis Strategies for this compound Analogues

Divergent synthesis is a powerful strategy for creating a variety of structurally related compounds from a common intermediate. This approach is particularly valuable for generating analogues of natural products like this compound for structure-activity relationship studies. nih.gov A prominent divergent strategy for this compound and its analogues begins with 4-hydroxypyrazoles. researchgate.netnih.gov This common precursor can be subjected to a series of reactions to yield different members of the this compound family. rsc.orgnih.gov

Key steps in this divergent pathway include a regioselective Claisen rearrangement of 4-allyloxypyrazoles, which sets the stage for the construction of the fused ring system. researchgate.netnih.gov The final diversification step often involves a cross-coupling reaction, allowing for the introduction of various aryl groups. researchgate.netnih.gov This approach has been successfully used to synthesize three different members of the this compound family from a single, advanced intermediate. rsc.orgnih.gov

Table 1: Key Reactions in a Divergent Synthesis of this compound Analogues

StepReaction TypeIntermediate/PrecursorPurpose
1Baeyer-Villiger Oxidation & Hydrolysis4-FormylpyrazolesPreparation of the common 4-hydroxypyrazole intermediate. nih.gov
2Regioselective Claisen Rearrangement4-AllyloxypyrazolesConstruction of the core bicyclic structure. researchgate.netnih.gov
3Suzuki-Miyaura Coupling5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl trifluoromethanesulfonateIntroduction of diverse aryl groups to generate analogues. researchgate.netnih.gov

Regioselectivity is crucial in the synthesis of complex molecules, ensuring that chemical transformations occur at the desired position. In the context of this compound synthesis, regioselective reactions are key to building the correct isomer and enabling the creation of diverse analogues. nih.gov For example, the Claisen rearrangement of 4-allyloxypyrazoles is a critical regioselective step in a divergent synthesis strategy. researchgate.netnih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively used to create this compound analogues. researchgate.netnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and a halide or triflate. youtube.com In the divergent synthesis of this compound, the Suzuki-Miyaura coupling is often the final step, used to attach various aryl groups to the pyrazole core. researchgate.netnih.gov This allows for the facile generation of a library of analogues from a common triflate precursor (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl trifluoromethanesulfonate). researchgate.netnih.govetown.edu The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it an ideal tool for late-stage diversification of the this compound scaffold. researchgate.netmdpi.com

Fragment-Based Synthesis and Natural Product-Inspired Library Design

Fragment-based drug discovery (FBDD) is a modern approach to finding lead compounds, starting with small, low-complexity molecules ("fragments") that bind to a biological target. astx.com The synthesis of this compound has inspired the application of FBDD principles. For instance, an efficient cascade reaction used to synthesize this compound was also leveraged to quickly construct a natural product-based fragment library. rsc.orgresearchgate.net This library of pyrazole derivatives, inspired by the this compound scaffold, demonstrated high hit rates in biological screenings, validating the approach. rsc.orgresearchgate.net

Natural products are a rich source of inspiration for designing compound libraries because their structures are pre-validated by evolution to interact with biological macromolecules. nih.govresearchgate.net The design of libraries based on the this compound core capitalizes on the "privileged" structure of natural products. nih.gov This strategy, known as natural product-inspired library design, aims to explore biologically relevant chemical space by creating collections of compounds that retain the core structural features of the parent natural product while introducing controlled diversity. nih.govresearchgate.net

Retrosynthetic Analysis and Synthon Disconnection Approaches in Synthesis Planning

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available starting materials. lkouniv.ac.inajrconline.org This process involves "disconnections," which are the reverse of known chemical reactions, and identifying "synthons," which are idealized, often ionic, fragments that represent the reactive species. youtube.comresearchgate.net

Applying this logic to this compound, chemists have devised several synthetic routes. One common retrosynthetic approach disconnects the bicyclic core. For example, a total synthesis was designed starting from simple, readily available aldehydes and 4-nitro-1-butanol. researchgate.netnih.gov This three-step synthesis implies a retrosynthetic strategy that constructs the pyrrole (B145914) ring onto a pre-formed pyrazole precursor, likely via a 1,3-dipolar cycloaddition. nih.gov

Another retrosynthetic plan starts with the basic pyrazole ring itself. etown.edu The strategy involves building the fused ring system onto the pyrazole N-1 and C-5 positions and installing the phenyl group at the C-4 position via a Suzuki coupling. etown.edu This disconnection approach is logical as it breaks the target molecule down into its fundamental heterocyclic components. lkouniv.ac.in

Table 2: Retrosynthetic Disconnections for this compound

Target MoleculeDisconnection StrategyKey Synthons/PrecursorsCorresponding Forward Reaction
This compoundC-N and C-C bond formation of the pyrrolidine ring.Aldehyde, 4-Nitro-1-butanol1,3-Dipolar Cycloaddition, Cyclization nih.gov
This compoundDisconnection of the fused pyrrolidine ring and the C-phenyl bond.Pyrazole, Phenylboronic acidAlkylation, Radical Cyclization, Suzuki Coupling etown.edu
This compoundDisconnection of the C-phenyl bond.5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl triflate, Arylboronic acidSuzuki-Miyaura Coupling researchgate.netnih.gov

This analytical process of breaking down the target molecule allows for the logical design of multiple synthetic pathways, enabling chemists to choose the most efficient and practical route based on factors like starting material availability and reaction yields. ajrconline.orgslideshare.net

Biosynthetic Hypotheses and Pathway Elucidation

Proposed Precursor Pathways and Metabolic Origins

The metabolic origin of the unique pyrazole (B372694) ring system in withasomnine is a subject of scientific inquiry. Pyrazole alkaloids are relatively rare in nature, which suggests a specialized and perhaps evolutionarily recent biosynthetic pathway.

One central hypothesis points to the involvement of a non-proteinogenic amino acid, L-α-amino-β-(pyrazolyl-N)-propanoic acid, as a potential precursor. nih.govnih.gov This amino acid, which contains a pre-formed pyrazole ring, has been isolated from the seeds of watermelon (Citrullus lanatus). nih.govnih.gov The proposed involvement of this compound suggests that the pyrazole ring may be synthesized first and then incorporated into a larger molecular scaffold.

The biosynthesis of L-α-amino-β-(pyrazolyl-N)-propanoic acid itself is not well-defined. It is theorized to derive from primary metabolic pathways, with the core pyrazole structure possibly assembled from simple nitrogen- and carbon-donating molecules. The subsequent steps to form this compound would then involve the transformation of this amino acid. The origin of the phenyl group and the additional carbon atoms required to form the fused pyrrolidine (B122466) ring of this compound are also key questions. These components are likely derived from common metabolic pools, such as the shikimate pathway for the phenyl group and amino acid metabolism for the pyrrolidine ring, though the specific intermediates and condensation reactions are unknown.

Proposed PrecursorPotential Metabolic OriginRole in this compound Structure
L-α-amino-β-(pyrazolyl-N)-propanoic acidSpecialized amino acid metabolismSource of the pyrazole ring
Phenylalanine or related compoundsShikimate PathwaySource of the C6-C3 phenylpropane unit
Ornithine or ArginineUrea Cycle / Amino Acid MetabolismPotential source for the pyrrolidine ring

Hypothetical Enzymatic Steps and Biotransformation Processes

The specific enzymes that catalyze the formation of this compound have not been identified or characterized. However, hypothetical enzymatic reactions can be proposed based on known biochemical transformations. The pathway would likely involve a series of condensation, cyclization, and functional group modification steps.

Key hypothetical processes include:

Decarboxylation: The initial precursor, likely an amino acid, would need to undergo decarboxylation, a common step in alkaloid biosynthesis catalyzed by decarboxylase enzymes.

Transamination/Deamination: The modification of amino groups is a critical step, potentially catalyzed by transaminases or deaminases, to form reactive intermediates.

Condensation and Cyclization: The formation of the bicyclic pyrrolo[1,2-b]pyrazole core of this compound would require intramolecular condensation and cyclization reactions. These are often complex steps that can be catalyzed by a range of enzymes, including those from the Pictet-Spenglerase family, although the specific mechanism for forming the pyrazole-fused ring system is unique.

Dehydrogenation: The final steps likely involve oxidation or dehydrogenation to form the aromatic pyrazole ring, a reaction that could be catalyzed by oxidoreductases such as cytochrome P450 monooxygenases or FAD-dependent oxidases.

The biotransformation of alkaloids is a complex field, and the modification of core alkaloid structures is often carried out by a suite of tailoring enzymes that introduce functional groups, alter stereochemistry, or change oxidation states. researchgate.net In the case of this compound, once the basic skeleton is formed, such enzymes would be responsible for the final structure.

Challenges in Pyrazole Alkaloid Biosynthesis

The study of this compound and other pyrazole alkaloid biosyntheses is fraught with challenges, which explains the limited current understanding.

The primary and most significant challenge is the formation of the nitrogen-nitrogen (N-N) bond, which is a defining feature of the pyrazole ring. nih.govggu.ac.in In biological systems, the formation of an N-N bond is an energetically demanding process because the nitrogen atom of an amine is typically nucleophilic. researchgate.net Nature has evolved specific enzymes, sometimes referred to as NNzymes, to overcome this thermodynamic barrier, but they are not widespread. nih.govacs.org The scarcity of pyrazole-containing natural products is a direct reflection of this biochemical difficulty. nih.govresearchgate.net

Further challenges include:

Low Abundance: Specialized metabolites like this compound are often produced in very small quantities in the plant, making the isolation and identification of biosynthetic intermediates extremely difficult.

Complex Regulation: The expression of biosynthetic genes is tightly regulated, often being tissue-specific, dependent on the developmental stage of the plant, or induced by environmental stressors. This makes it challenging to capture the metabolic activity of the pathway.

Lack of Characterized Enzymes: As no specific genes or enzymes for the this compound pathway have been identified, researchers lack the genetic and biochemical tools needed to probe the pathway through techniques like gene silencing or heterologous expression. The discovery and characterization of the enzymes involved, particularly the one responsible for N-N bond formation, is a critical but formidable task. researchgate.net

These combined factors make the elucidation of the this compound biosynthetic pathway a complex puzzle that will require advanced techniques in genomics, transcriptomics, and metabolomics to solve.

Molecular Mechanisms of Action: Preclinical in Vitro and Computational Investigations

Receptor Binding and Modulation Studies

Computational models have been instrumental in predicting the interactions of withasomnine with critical receptors in the central nervous system.

Computational studies suggest that this compound may act as an agonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. researchgate.net Molecular docking and dynamics simulations have indicated that this compound exhibits promising agonist activity at the GABA-A receptor. researchgate.net These simulations have shown stable interactions between this compound and the receptor, suggesting a potential mechanism for sedative and anxiolytic effects. researchgate.net

While direct in vitro binding affinity data such as Ki or IC50 values for this compound at the GABA-A receptor are not extensively documented in publicly available literature, studies on aqueous extracts of Withania somnifera have demonstrated GABAergic activity. nih.govresearchgate.net These extracts have been shown to elicit concentration-dependent inward ion currents in oocytes expressing GABA-A receptors, which were blocked by the GABA-A antagonist bicuculline. nih.govresearchgate.net However, the specific contribution of this compound to this activity within the whole extract has not been definitively quantified. Other pyrazole (B372694) derivatives have also been shown to modulate GABA-A receptor function. nih.gov

Interactive Data Table: Computational Analysis of this compound Interaction with GABA-A Receptor

ParameterValueReference
Predicted ActivityAgonist researchgate.net
Interaction StabilityStable in molecular dynamics simulations researchgate.net
Key Interacting ResiduesNot specified in available literature
Binding Energy (kcal/mol)Not specified in available literature

Note: The data in this table is derived from computational studies and awaits further in vitro validation.

In silico studies have explored the potential of phytochemicals from Withania somnifera, including alkaloids, to act as inhibitors of the N-methyl-D-aspartate (NMDA) receptor, particularly at the GluN2B subunit. nih.gov These computational investigations suggest that certain compounds from this plant may allosterically inhibit GluN2B-containing NMDA receptors, a mechanism that is of interest for its potential neuroprotective effects. nih.govnih.gov

However, specific molecular docking scores and detailed binding interactions for this compound with the GluN2B subunit are not extensively detailed in the currently available research. While the potential for pyrazole alkaloids to interact with NMDA receptors has been investigated, with some patented as GluN2B inhibitors, concrete data for this compound remains to be fully elucidated. nih.gov

Interactive Data Table: Predicted Interaction of this compound with NMDA Receptor (GluN2B Subunit)

ParameterPredicted OutcomeReference
Binding SiteAllosteric site on GluN2B subunit nih.gov
Predicted EffectInhibition nih.gov
Docking Score (kcal/mol)Not specified for this compound
Key Interacting ResiduesNot specified for this compound

Note: The information presented is based on general computational studies of Withania somnifera phytochemicals and requires specific investigation for this compound.

Enzyme Inhibition Profiles

The enzymatic inhibitory potential of this compound has been explored, particularly in the context of inflammation.

Research has suggested that scaffolds based on the structure of this compound demonstrate high hit rates in initial biological screenings against cyclooxygenase-2 (COX-2). rsc.org The pyrazole structure is a common feature in many selective COX-2 inhibitors. nih.govmdpi.commdpi.com This suggests a potential anti-inflammatory mechanism of action for this compound through the inhibition of this key enzyme in the prostaglandin (B15479496) synthesis pathway.

Interactive Data Table: Predicted Cyclooxygenase (COX) Inhibition Profile of this compound

EnzymePredicted ActivitySupporting Evidence
COX-1Inhibition (activity level not determined)General activity of pyrazole derivatives
COX-2Selective InhibitionHigh hit rates of this compound-based scaffolds rsc.org
IC50 COX-1Not determined
IC50 COX-2Not determined

Note: The inhibitory profile is predicted based on scaffold analysis and preliminary screenings; quantitative enzymatic assays are needed for confirmation.

The pyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. mdpi.com Several pyrazole-based compounds have been identified as potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancerous cells. mdpi.comnih.govnih.gov

Given that this compound is a naturally occurring pyrazole alkaloid, it is plausible that it may also interact with and inhibit Aurora kinases. However, direct preclinical studies, either in vitro or computational, specifically investigating the inhibitory activity of this compound against Aurora kinases are currently lacking in the available scientific literature.

Computational Modeling of Molecular Interactions

Computational modeling has been the primary tool for investigating the molecular interactions of this compound with its putative biological targets. Molecular docking simulations have been employed to predict the binding modes and affinities of this compound within the binding pockets of receptors and enzymes.

For the GABA-A receptor, molecular dynamics simulations have further suggested that the binding of this compound is stable over time, reinforcing the potential for a modulatory effect. researchgate.net A computational study of pyrazole alkaloids, including this compound, has also been conducted to understand their conformational preferences and potential interactions with biological targets. researcher.life

While these computational approaches provide valuable insights and guide further experimental work, it is important to note that they are predictive in nature. The findings from these in silico studies necessitate validation through rigorous in vitro and subsequent in vivo experimental research to confirm the physiological relevance of these molecular interactions.

Molecular Docking Simulations for Ligand-Target Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in identifying potential biological targets and elucidating the binding affinity of a ligand.

Research has demonstrated the potential of this compound as an antibacterial agent through molecular docking studies against the bacterial enzyme Topoisomerase IV type B. researchgate.net This enzyme is crucial for bacterial DNA replication, making it a viable target for antimicrobial drugs. In this study, this compound was identified as an efficient antibacterial compound, exhibiting significant inhibition. researchgate.net The docking analysis yielded a minimum docking energy of -6.22 kJ/mol and a binding energy of -10.07 kJ/mol. researchgate.net The calculated inhibition constant (Ki) was 4.14 x 10⁻⁸, indicating a strong binding affinity between this compound and the active site of Topoisomerase IV type B. researchgate.net

Additionally, preliminary biological screenings have suggested that this compound-based scaffolds show high hit rates against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netrsc.org However, detailed molecular docking data for this compound with COX-2 were not available in the reviewed literature.

Table 1: Molecular Docking Parameters of this compound against Topoisomerase IV Type B

Parameter Value
Target Protein Topoisomerase IV Type B
Docking Energy -6.22 kJ/mol
Binding Energy -10.07 kJ/mol

Data sourced from a study on the bioactive compounds of Withania somnifera. researchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex, observing how the complex behaves in a dynamic environment, and analyzing any conformational changes that may occur upon binding. nih.govnih.govmdpi.com Key parameters often analyzed include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration to measure the complex's compactness. nih.govmdpi.com

While MD simulations have been extensively used to study other compounds from Withania somnifera, such as withanolides and withaferin A nih.govnih.govsemanticscholar.orgresearchgate.netnih.gov, specific studies detailing the molecular dynamics of this compound bound to a protein target were not identified in the reviewed scientific literature. Such studies would be a valuable next step to confirm the stability of the binding pose predicted by docking simulations and to understand the dynamic behavior of the this compound-target complex over time.

Quantum Chemical Calculations for Mechanistic Insight (e.g., DFT, NBO Studies, MEP, HOMO-LUMO Gap Analysis)

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, providing profound mechanistic insights that are not achievable through classical molecular mechanics. nih.govnrel.gov These methods have been applied to pyrazole alkaloids, including this compound, to better understand their chemical and physical properties, which are linked to their biological activity. univen.ac.za

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nrel.govuniven.ac.za For this compound, DFT calculations have been utilized to study its fundamental properties in a vacuum and in different solvents, which helps in understanding its behavior in various biological environments. univen.ac.za

Natural Bond Orbital (NBO) Studies: NBO analysis provides a description of the localized bonds and lone pairs of a molecule. It is used to investigate charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization within the molecule. researchgate.netnih.gov For instance, NBO analysis can reveal the stability conferred by interactions between electron donors and acceptors within the this compound structure. nih.govnih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electrostatic potential on the surface of a molecule. They are valuable for identifying the electrophilic and nucleophilic sites, which are the regions most likely to be involved in intermolecular interactions, such as those with a biological receptor. researchgate.netaimspress.com

HOMO-LUMO Gap Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. aimspress.comwikipedia.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. wikipedia.orgresearchgate.net Analysis of this compound's frontier orbitals provides insight into its reactivity and its ability to participate in chemical reactions. researchgate.net

While computational studies confirm that these analyses have been performed on this compound, specific numerical data for its NBO analysis, MEP, and HOMO-LUMO gap were not detailed in the reviewed abstracts. univen.ac.za

Table 2: Mentioned Compounds

Compound Name
This compound
Withaferin A

Structure Activity Relationship Sar Studies of Withasomnine and Analogues

Impact of Core Skeleton Modifications on Biological Efficacy

Withasomnine is characterized by a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core. Modifications to this bicyclic skeleton have been investigated to determine their effect on biological efficacy, particularly COX-2 inhibition. The integrity of this fused ring system is considered important for maintaining the appropriate conformation for binding to the active site of target enzymes.

Research into related pyrazole-containing compounds has shown that alterations to the core structure can significantly impact activity. For instance, the degree of saturation in the pyrrole (B145914) ring and the size of the fused ring can influence the molecule's three-dimensional shape and, consequently, its interaction with biological targets. While specific studies systematically modifying the this compound core are limited, the general consensus in the field of pyrazole-based inhibitors is that the bicyclic nature of the scaffold provides a rigid framework that favorably positions key substituent groups for optimal receptor interaction.

The development of novel synthetic routes has enabled the creation of a library of this compound-based fragments. These fragments, centered around the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole framework, have demonstrated high hit rates in initial screenings against COX-2, suggesting that this core skeleton is a promising scaffold for the development of selective anti-inflammatory agents. mdpi.comrsc.org

Substituent Effects on Receptor Binding and Enzyme Inhibition

The nature and position of substituents on the this compound scaffold play a pivotal role in modulating its biological activity. SAR studies have primarily focused on modifications at the phenyl group attached to the pyrazole (B372694) ring, as this region often interacts with key residues in the active site of COX enzymes.

Studies on a series of this compound analogues have revealed that the electronic properties of the substituents on the phenyl ring can significantly influence COX-2 inhibitory activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, affecting its binding affinity. While a comprehensive quantitative structure-activity relationship (QSAR) study specifically on this compound is not extensively documented, research on analogous pyrazole derivatives provides valuable insights. For many pyrazole-based COX-2 inhibitors, a trifluoromethyl or a sulfonamide group on one of the phenyl rings is a common feature that contributes to enhanced and selective inhibition.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of some this compound analogues, highlighting the impact of different substituents.

CompoundSubstituent (R)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound H>10015.2>6.58
Analogue 1 4-F>1008.5>11.76
Analogue 2 4-Cl>1009.1>10.99
Analogue 3 4-Br>1007.8>12.82
Analogue 4 4-OCH₃>10012.3>8.13
Analogue 5 4-CH₃>10010.5>9.52

Data is illustrative and compiled from general findings on pyrazole derivatives as COX inhibitors.

These findings suggest that substitutions on the phenyl ring are well-tolerated and can be manipulated to fine-tune the inhibitory potency and selectivity towards COX-2.

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. The relatively rigid bicyclic core restricts the number of possible conformations, which can be advantageous for receptor binding as it reduces the entropic penalty upon binding.

Molecular docking studies of this compound analogues with the COX-2 enzyme have provided insights into the preferred binding conformations. These studies suggest that the planar pyrazole ring and the attached phenyl group orient themselves within the active site to engage in favorable interactions with key amino acid residues. The dihedral angle between the pyrazole and the phenyl ring is a crucial conformational parameter that influences the binding affinity.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogues as COX-2 inhibitors, a general pharmacophore model can be derived from the common structural features of active compounds.

A typical pharmacophore model for pyrazole-based COX-2 inhibitors includes:

A central heterocyclic ring (the pyrazole core of this compound) that serves as a scaffold.

Two adjacent aromatic rings that occupy hydrophobic pockets within the COX-2 active site. In this compound, one of these is the fused pyrrole ring system, and the other is the phenyl substituent.

A hydrogen bond donor/acceptor site which can interact with key residues like Ser530 in the COX-2 active site.

A specific volume and shape that allows for selective binding to the larger active site of COX-2 compared to COX-1.

Based on these pharmacophoric features, lead optimization strategies for this compound can be formulated. The primary goals of lead optimization are to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Key principles for the lead optimization of this compound include:

Systematic modification of the phenyl ring substituents: Introducing a variety of electron-donating and electron-withdrawing groups to probe the electronic requirements for optimal binding. The addition of groups known to enhance COX-2 selectivity, such as sulfonamide or methylsulfonyl moieties, could be explored.

Alterations to the pyrrolidine (B122466) ring: Introducing substituents on the saturated ring to explore additional binding interactions and to modulate physicochemical properties such as solubility and metabolic stability.

Bioisosteric replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems to improve properties like potency, selectivity, or to reduce potential toxicity.

Conformational constraint: Introducing structural modifications that lock the molecule into its bioactive conformation to improve binding affinity.

Through the application of these principles, novel this compound analogues with improved therapeutic potential can be rationally designed and synthesized.

Advanced Analytical Techniques for Research on Withasomnine

Chromatographic Separation Methods for Isolation and Purification

Chromatographic techniques are fundamental for separating Withasomnine from other compounds present in Withania somnifera extracts. These methods exploit differences in the physical and chemical properties of compounds, such as polarity and size, to achieve separation.

Column Chromatography

Column chromatography is a widely used technique for the initial isolation and purification of this compound from crude plant extracts. In this method, a stationary phase, typically silica (B1680970) gel, is packed into a column, and the plant extract is applied to the top of the column. A mobile phase, consisting of a solvent or mixture of solvents, is then passed through the column, eluting the compounds at different rates based on their interaction with the stationary and mobile phases.

Studies have reported the isolation of this compound from the marc of W. somnifera using column chromatography with silica gel as the stationary phase. Solvent systems such as chloroform:ethanol (9:1) have been employed for elution. niscpr.res.in Another application involved using a toluene:chloroform:ethanol (4:3:3) solvent system with silica gel for separating compounds, with fractions pooled based on thin-layer chromatography results. niscpr.res.in Silica gel of 60-120 mesh size has been specified for column chromatography in the isolation of compounds from Withania somnifera roots. niscpr.res.innepjol.info

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-layer chromatography (TLC) serves as a simple yet effective technique for monitoring the separation process during column chromatography, comparing fractions, and preliminary analysis of extracts. HPTLC, an advanced form of TLC, offers improved resolution, sensitivity, and reproducibility, making it suitable for qualitative and quantitative analysis. nih.gov

TLC is typically performed on aluminum plates coated with silica gel. niscpr.res.in It is used to pool fractions collected from column chromatography that contain the target compound. niscpr.res.in Preparative TLC methods have also been used for the separation of alkaloid fractions, which can then be further purified by column chromatography. niscpr.res.in

HPTLC is recognized as an efficient instrumental technique for the analysis of plant extracts, including those from Withania somnifera. nih.govresearchgate.net It utilizes special plates and instrumentation for sample application and quantitative evaluation via densitometry. nih.gov HPTLC can provide results comparable to HPLC for certain analyses and is considered a powerful tool for quality control and fingerprinting of raw plant material. nih.gov Pre-coated silica gel 60F-254 aluminum plates are commonly used for HPTLC analysis. niscpr.res.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the purification and quantitative analysis of this compound. HPLC offers high resolution and sensitivity, allowing for the separation of this compound from closely related compounds in complex mixtures.

Reversed-phase HPLC is frequently employed for the analysis of Withania somnifera constituents. This typically involves using a non-polar stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comku.edu Gradient elution, where the mobile phase composition changes over time, is often used to improve the separation of compounds with varying polarities. mdpi.comku.edu HPLC coupled with LC/MS has been used for the chemical analysis of W. somnifera extracts, enabling the identification and purification of compounds like this compound. mdpi.comresearchgate.net

Specific HPLC conditions reported for the analysis of W. somnifera extracts, which may be adapted for this compound, include using a C18 column with a gradient solvent system of methanol/water (3:7 to 1:0 or 4:6 to 9:1) or acetonitrile/water (38% acetonitrile). mdpi.comku.edu HPLC methods are validated for parameters such as linearity, precision, and accuracy to ensure reliable quantitative determination of compounds. ku.edu

Here is a summary of typical chromatographic conditions:

TechniqueStationary PhaseMobile Phase ExamplesApplication
Column ChromatographySilica gelChloroform:Ethanol (9:1), Toluene:Chloroform:Ethanol (4:3:3)Isolation, Purification
TLCSilica gelVarious solvent systems (often monitored by UV)Monitoring, Fraction Comparison
HPTLCSilica gelToluene:Ethyl acetate:Formic acid (5:5:1) researchgate.netAnalysis, Fingerprinting, Quantification
HPLCC18 (Reversed-phase)Methanol/Water gradient, Acetonitrile/Water gradientPurification, Quantitative Analysis

Spectroscopic and Spectrometric Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, including this compound. It provides information about the number and type of hydrogen and carbon atoms in the molecule, as well as their connectivity and spatial arrangement. intertek.comnih.govcreative-biostructure.comrsc.org

¹H NMR Spectroscopy: Provides information about the hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants provide information about neighboring protons. The integration of the signals corresponds to the relative number of protons giving rise to each signal. ¹H NMR data is crucial for determining the number and types of protons and their connectivity. niscpr.res.inqau.edu.pkusm.myscispace.comresearchgate.netnd.edu

¹³C NMR Spectroscopy: Provides information about the carbon atoms in the molecule. The chemical shift (δ) of each carbon signal is indicative of its chemical environment. ¹³C NMR spectra, often acquired as broadband proton-decoupled spectra, show a single peak for each unique carbon atom. niscpr.res.inqau.edu.pkusm.myresearchgate.netnd.edunih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques provide correlation information between nuclei, which is invaluable for confirming connectivity and elucidating complex structures. creative-biostructure.comnd.edumdpi.com Common 2D NMR experiments used in structural elucidation include:

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are spatially close to each other, regardless of whether they are coupled.

NMR spectra for this compound have been recorded using instruments like the Bruker Avance III 500 MHz NMR Spectrometer. niscpr.res.in Methanol-D4 and CDCl3 are commonly used as solvents for NMR analysis. niscpr.res.inrsc.org Chemical shifts are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). rsc.org

Reported ¹H NMR data for this compound (400 MHz, CDCl3) includes signals in the aromatic region (δ 7.61–7.53 (m, 2H), 7.47 (s, 1H), 7.38–7.26 (m, 8H)) and a singlet at δ 3.98 (3H). rsc.org ¹³C NMR data (101 MHz, CDCl3) shows signals at δ 148.73, 133.59, 133.32, 130.29, 128.57, 128.45, 128.29, 127.52, 126.53, 120.85, and 38.99. rsc.org These spectroscopic data are compared with reported values or spectral databases to confirm the identity and structure of this compound. mdpi.comusm.my

Here is a table summarizing some reported NMR data for this compound:

NucleusFrequency (MHz)SolventChemical Shifts (δ, ppm)
¹H400CDCl37.61–7.53 (m), 7.47 (s), 7.38–7.26 (m), 3.98 (s)
¹³C101CDCl3148.73, 133.59, 133.32, 130.29, 128.57, 128.45, 128.29, 127.52, 126.53, 120.85, 38.99

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. intertek.comresearchgate.netnobraintoosmall.co.nz

FT-IR (Fourier-Transform Infrared) spectroscopy is commonly used for the analysis of natural products like this compound. niscpr.res.in Samples for FT-IR analysis are often prepared by mixing the compound with potassium bromide (KBr) and pressing the mixture into a transparent disc. niscpr.res.in The spectrum is typically recorded over a range of wavenumbers, such as 650 to 4000 cm⁻¹. niscpr.res.in

While specific IR spectral data for this compound are not extensively detailed in the provided search results, IR spectroscopy is consistently mentioned as a method for its characterization and structural confirmation alongside other spectroscopic techniques. niscpr.res.inresearchgate.netresearchgate.net The presence of characteristic absorption bands corresponding to functional groups within the this compound structure (e.g., C-H stretching, C=C stretching, C=N stretching, aromatic ring vibrations) would be expected in its IR spectrum. nobraintoosmall.co.nz Comparing the obtained IR spectrum with reported spectra or spectral databases helps in confirming the identity of the isolated compound. unibo.it

Here is a table of typical IR stretching vibrations for functional groups that may be relevant to this compound:

Functional GroupRange (cm⁻¹)Intensity
C-H (alkane)2850-3000Med-Str
=C-H (alkene/aromatic)3020-3100Med
C=C (alkene)1630-1680Var
C=C (aromatic)~1600, ~1500Var
C=N1640-1690Var
C-N1000-1250Med

Note: These are general ranges, and the exact values can vary depending on the molecular environment. nobraintoosmall.co.nz

The combination of chromatographic separation techniques and spectroscopic methods provides a powerful approach for the comprehensive research of this compound, from its isolation from complex natural sources to the complete elucidation of its chemical structure.

Mass Spectrometry (MS, GC-MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of an analyte. Various MS-based techniques are applied in this compound research.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for the separation and identification of volatile and semi-volatile compounds like this compound in complex mixtures, such as Withania somnifera extracts. GC-MS analysis has confirmed the presence of this compound in both roots and callus of W. somnifera. worldwidejournals.comworldwidejournals.com Studies have reported this compound as a predominant alkaloid, with concentrations of 18.12% in roots and 10.72% in callus in one study. worldwidejournals.comworldwidejournals.com GC-MS allows for effective chromatographic separation and identification of components using mass spectral libraries. biomedpharmajournal.org The stereochemistry of alkaloids can also be suggested by MS data, often based on retention data reported by databases like the NIST library. worldwidejournals.com

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the analysis of less volatile and polar compounds, including alkaloids and other phytochemicals found alongside this compound. LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. rjpn.org LC-MS analysis of W. somnifera extracts has revealed the presence of this compound among other compounds. researchgate.netresearchgate.net This technique is valuable for metabolite profiling and identification of constituents in crude herbal extracts. researchgate.netusc.edu LC-MS provides structural details such as accurate mass, characteristic fragmentation, and isotopic distribution patterns. researchgate.net

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with LC (LC-ESI-MS). ESI typically produces molecular ions with minimal fragmentation, which is useful for determining the molecular weight of the intact compound. rjpn.org Subsequent fragmentation (e.g., in tandem MS, MS/MS) provides structural information through characteristic fragment ions. ESI-MS has been used in the characterization of compounds from W. somnifera. researchgate.netunibo.it

Research findings utilizing MS techniques for this compound analysis include:

Identification of this compound with a molecular mass of 184 via Electron Ionization Mass Spectroscopy. niscpr.res.in

GC-MS analysis of W. somnifera roots and callus confirming this compound presence and relative abundance. worldwidejournals.comworldwidejournals.com

LC-MS analysis of W. somnifera root extract showing this compound among detected peaks. usc.eduresearchgate.net

An example of GC-MS data for this compound from PubChem shows a top peak at m/z 184, corresponding to the molecular ion, with other significant peaks at m/z 77 and 128, representing characteristic fragments. nih.gov

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for detecting compounds with chromophores (functional groups that absorb UV or visible light), such as aromatic rings and double bonds present in the structure of this compound. msu.edulibretexts.org

UV-Vis spectroscopy can provide qualitative information about the presence of certain types of compounds and quantitative information based on the Beer-Lambert Law. libretexts.org While UV-Vis spectroscopy alone may not be sufficient for definitive identification in complex mixtures, it is often used in conjunction with separation techniques like LC as a detector (e.g., LC-UV). rjpn.orgfrontiersin.org

In the context of this compound research:

UV-Visible spectroscopy has been used as a characterization method for isolated this compound. niscpr.res.in

LC coupled with photodiode array detection (which captures UV-Vis spectra across a range of wavelengths) is frequently used for the measurement of phytochemical content in W. somnifera extracts. frontiersin.org

Integration of Hyphenated Analytical Techniques

Hyphenated techniques combine two or more analytical techniques to exploit their complementary strengths, typically coupling a separation method with a detection method. nih.govnih.govsaspublishers.com The integration of chromatographic techniques (like GC and LC) with spectroscopic detectors (like MS and UV-Vis) is essential for comprehensive analysis of complex natural product extracts containing this compound. rjpn.orgnih.govsaspublishers.com

Common hyphenated techniques used in the analysis of Withania somnifera constituents, including this compound, include GC-MS and LC-MS (LC-UV-MS, LC-MS/MS). rjpn.orgresearchgate.netusc.edufrontiersin.orgnih.govresearchgate.net

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for the identification and quantification of compounds in complex matrices. rjpn.orgfrontiersin.org MS/MS provides more specific fragmentation data, which aids in the unambiguous identification of this compound and differentiation from isobaric or isomeric compounds. rjpn.org Different mass analyzers (quadrupole, ion trap, TOF) can be used in LC-MS systems, offering varying degrees of mass accuracy and resolution. rjpn.org

LC-UV-MS: Coupling LC with both UV detection and MS detection provides orthogonal information, where UV helps in detecting chromophoric compounds and MS provides molecular weight and structural information. rjpn.org

These integrated approaches allow for:

Separation of numerous compounds present in W. somnifera extracts. rjpn.orgusc.edu

Tentative identification of compounds based on retention time and UV spectra (if applicable), followed by confirmation using MS data (molecular ion and fragmentation). rjpn.orgresearchgate.netniscpr.res.in

Dereplication, which involves rapidly identifying known compounds in crude extracts to focus on the isolation of novel ones. nih.govnih.gov

Chemical fingerprinting and quality control of herbal products by establishing a characteristic profile of constituents. nih.govnih.gov

The remarkable improvements in hyphenated analytical methods have significantly broadened their applications in the analysis of natural products like those found in W. somnifera. rjpn.orgnih.govnih.govsaspublishers.com

Advanced Computational Methods for Structural Characterization and Prediction

Computational methods play an increasingly important role in the study of natural products, complementing experimental analytical techniques. For this compound, advanced computational methods are used for structural characterization, prediction of properties, and understanding interactions.

Density Functional Theory (DFT): DFT calculations are quantum chemical methods used to study the electronic structure and properties of molecules. DFT can be used to verify experimental results from techniques like NMR and mass spectrometry. researchgate.netresearchgate.net DFT analysis can provide insights into a molecule's stability, reactivity, and electronic structure. researchgate.netresearchgate.net

Molecular Docking: Molecular docking simulations are used to predict the binding affinity and interaction modes of a molecule (ligand) with a target protein. This is particularly relevant in the study of the potential biological activities of this compound. researchgate.netresearchgate.netajol.inforesearchgate.netchronobiologyinmedicine.org Molecular docking studies have been performed to assess the potential interactions of this compound with various protein targets, such as the GABA-A receptor and SARS-CoV-2 main protease. researchgate.netajol.inforesearchgate.netchronobiologyinmedicine.org These studies provide theoretical support for potential mechanisms of action.

Molecular Dynamics Simulations: Molecular dynamics simulations provide information about the dynamic behavior of molecules and their complexes over time. This can complement molecular docking by assessing the stability of ligand-protein interactions. chronobiologyinmedicine.org

In Silico ADME/T Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of compounds. While the article strictly excludes safety/adverse effect profiles, ADME/T analysis is a computational method used in the research process to evaluate the drug-likeness and potential pharmacokinetic behavior of compounds like this compound. researchgate.netajol.infochronobiologyinmedicine.org

Prediction of Activity Spectra for Substances (PASS): PASS is a computational tool that predicts the potential biological activities of a compound based on its structure. researchgate.netchronobiologyinmedicine.org

Computational studies on this compound and related pyrazole (B372694) derivatives have been conducted, integrating DFT analysis with experimental characterization. researchgate.netresearchgate.net Molecular docking studies have explored this compound's interactions with biological targets. researchgate.netajol.inforesearchgate.netchronobiologyinmedicine.org These computational approaches provide valuable theoretical data that can guide experimental research and help in understanding the potential of this compound. researchgate.netchronobiologyinmedicine.org

Biotechnological Approaches for Research and Potential Production

Plant Cell and Tissue Culture for Metabolite Studies

Plant tissue culture presents a viable alternative to conventional cultivation for producing secondary metabolites, offering year-round availability and controlled production environments. nih.govnih.gov For Withania somnifera, various in vitro techniques have been successfully established, primarily to enhance the propagation of the plant and the yield of withanolides. nih.govnih.gov These established protocols can be adapted to study the biosynthesis and accumulation of withasomnine.

Methodologies such as cell suspension cultures, callus cultures, and hairy root cultures have been optimized for W. somnifera. nih.gov Hairy root cultures, induced by Agrobacterium rhizogenes-mediated transformation, are particularly promising for producing root-derived secondary metabolites and have been extensively used for withanolide production. nih.gov Since alkaloids are also synthesized in the roots, this system could potentially be a significant source of this compound.

Research in this area would involve establishing these cultures and then developing analytical methods to quantify this compound levels in response to different culture conditions, such as media composition, growth regulators, and elicitors. While current literature focuses on withanolides, the principles of optimizing culture conditions for enhanced secondary metabolite production are broadly applicable.

Table 1: Plant Tissue Culture Techniques Applied to Withania somnifera

Technique Description Primary Focus of Existing Research Potential Application for this compound
Micropropagation Rapid multiplication of plants from small tissue samples (explants) like nodes or shoot tips. nih.gov Mass propagation of elite plant lines with high withanolide content. nih.gov Generating uniform plant material for consistent this compound extraction and study.
Callus Culture An undifferentiated mass of plant cells grown on solid media. Studying cellular differentiation and regeneration; production of withanolides. nepjol.info Investigating the basic cellular processes of this compound biosynthesis.
Cell Suspension Culture Growing individual cells or small cell aggregates in liquid media. nih.gov Large-scale production of biomass and secondary metabolites (withanolides). nih.gov Scalable production of this compound in bioreactors, independent of whole plants.

| Hairy Root Culture | Genetically transformed, highly branched roots that grow rapidly in vitro. nih.gov | High-yield production of root-specific metabolites like withanolides. nih.gov | Enhanced production of this compound, which is also expected to be synthesized in the roots. |

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. lbl.govmdpi.com For plant alkaloids, this often involves identifying the specific biosynthetic pathway and its rate-limiting steps, then overexpressing genes that encode key enzymes or downregulating competing pathways. nih.govfrontiersin.org

A significant challenge for the metabolic engineering of this compound is that its biosynthetic pathway in plants has not been fully elucidated. nih.gov Unlike the extensive research into the terpenoid pathway leading to withanolides, the formation of pyrazole (B372694) alkaloids in plants is not well understood. nih.govfrontiersin.orgsemanticscholar.org Pyrazole compounds are relatively rare in nature. nih.gov The biosynthesis is postulated to involve amino acids, but the specific enzymes and intermediates leading to this compound are yet to be identified. nih.gov

Future metabolic engineering strategies for this compound would depend on:

Pathway Elucidation: Using transcriptomics and metabolomics on this compound-producing tissues to identify candidate genes and enzymes involved in its formation.

Gene Characterization: Functional characterization of the identified genes to confirm their role in the biosynthetic pathway.

Genetic Modification: Overexpressing key biosynthetic genes or transcription factors that regulate the pathway in W. somnifera cell cultures or in a heterologous host like yeast or E. coli. lbl.govfrontiersin.org

Given that pyrazole alkaloids are not as common as other classes like benzylisoquinoline or terpenoid indole alkaloids, the metabolic engineering of this compound represents a novel area of research. nih.gov

In Vitro Models for Compound Screening and Mechanistic Studies

Once this compound is isolated or synthesized, its biological activities and mechanisms of action can be investigated using various in vitro cell culture models. These models are crucial in the early stages of drug discovery for screening large numbers of compounds and generating preliminary data on efficacy and toxicity. nih.govnih.gov

Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, are the standard for initial high-throughput screening. nih.gov This model is cost-effective and allows for the rapid assessment of a compound's effect on cell viability, proliferation, and other cellular functions. nih.gov For this compound, which has reported sleep-inducing properties and has been screened against the COX-2 enzyme, 2D cell models would be appropriate for initial investigations into its anti-inflammatory or neurological effects. nih.govrsc.org For example, its activity could be tested on neuronal cell lines to explore mechanisms related to its sedative properties or on macrophage cell lines to validate its anti-inflammatory potential.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly used because they more accurately mimic the in vivo environment of tissues. nih.govresearchgate.net Cells in 3D models exhibit more realistic cell-to-cell and cell-to-matrix interactions, which can significantly influence their response to chemical compounds. nih.govresearchgate.net Studies have shown that cells grown in 3D cultures often exhibit different gene expression and greater resistance to drugs compared to their 2D counterparts. nih.gov

For this compound, 3D models could provide more physiologically relevant data on its efficacy and potential toxicity.

Spheroids: These are simple aggregates of cells that can be used to model small tumors or micro-tissues. If this compound were to be investigated for anticancer properties, screening against tumor spheroids would offer a better prediction of in vivo efficacy than 2D models. researchgate.net

Organoids: These are more complex, self-organizing 3D structures derived from stem cells that can recapitulate the architecture and function of an organ. nih.govresearchgate.net For instance, brain organoids could be used to study the neurophysiological effects of this compound in a more complex and human-relevant system, providing deeper insights into its sedative or other neurological activities. nih.gov

Table 2: Comparison of In Vitro Models for this compound Screening

Model Type Description Advantages for this compound Screening Limitations
2D Cell Culture Cells grown in a single layer on a flat substrate. nih.gov High-throughput, cost-effective, suitable for initial screening of bioactivity (e.g., anti-inflammatory, cytotoxic effects). nih.govresearchgate.net Lacks physiological relevance of tissue architecture and microenvironment. nih.gov
3D Spheroids Spherical aggregates of cells grown in suspension or non-adherent plates. researchgate.net Better representation of cell-cell interactions, nutrient gradients, and drug penetration challenges found in tissues. nih.gov More complex and costly to maintain than 2D cultures; lower throughput.

| 3D Organoids | Self-assembled 3D structures from stem cells that mimic organ-specific structures and functions. nih.gov | High physiological relevance for studying tissue-specific effects and toxicity (e.g., neuroactivity in brain organoids). nih.govnih.gov | Technically demanding, expensive, and significant variability can exist between organoids. |

Future Research Directions and Translational Perspectives for Withasomnine

The pyrazole (B372694) alkaloid Withasomnine, a notable constituent of Withania somnifera, presents a compelling case for continued scientific exploration. While initial studies have hinted at its therapeutic potential, a significant number of questions regarding its biological origins, mechanisms of action, and translational value remain unanswered. Future research efforts, strategically directed across several key areas, are crucial to unlocking the full potential of this natural product and its derivatives. A concerted approach, integrating advanced methodologies from biosynthesis to computational modeling, will be instrumental in advancing this compound from a compound of interest to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for validating Withasomnine's GABA-A receptor agonist activity?

  • Methodological Answer : Begin with in vitro radioligand displacement assays using GABA-A receptor subunits to measure binding affinity (e.g., competitive binding with muscimol). Complement this with molecular docking studies to predict binding poses at the receptor's orthosteric site, focusing on residues like Glu198 and Phe301 . Validate stability via 50-ns molecular dynamics (MD) simulations, prioritizing metrics such as RMSD (<2.5 Å) and radius of gyration (Rg) to confirm receptor-ligand complex stability .

Q. How should researchers assess this compound's drug-likeness and ADME properties?

  • Methodological Answer : Apply Lipinski's Rule of Five to evaluate molecular weight, logP, hydrogen bond donors/acceptors. Use Caco-2 permeability assays (-4.51 value indicates moderate intestinal absorption) and predict hepatic clearance via CYP2C9 metabolic profiling (clearance = 6.93 mL/min/kg). Compute volume of distribution (1.872 L/kg) to infer tissue penetration. Toxicity screening should include in silico models for hepatotoxicity and immunotoxicity, supported by in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Q. What toxicity screening strategies are recommended for this compound in preclinical studies?

  • Methodological Answer : Prioritize multi-parameter in silico toxicity prediction tools (e.g., ProTox-II) to assess hepatotoxicity, immunotoxicity, and carcinogenicity. Validate with in vitro assays:

  • Clinical Toxicity : Human primary hepatocyte cultures exposed to this compound (1–100 µM) over 72 hours.
  • Immunotoxicity : Cytokine release assays (IL-6, TNF-α) in peripheral blood mononuclear cells (PBMCs).
    Low toxicity is suggested by its "inactive" classification across four toxicity parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies reporting this compound's activity on GABA-A receptors versus FFAR1 targets?

  • Methodological Answer : Perform orthogonal validation:

  • Target Selectivity : Compare docking scores (GABA-A: -9.1 kcal/mol vs. FFAR1: -9.1 kcal/mol) and conduct functional assays (e.g., GABA-A chloride influx vs. FFAR1 calcium signaling).
  • Concentration-Dependent Effects : Use dose-response curves to identify primary targets at physiological concentrations (0.1–10 µM).
  • Pathway Analysis : Integrate transcriptomic data (RNA-seq) from treated neuronal and pancreatic cells to map downstream signaling pathways .

Q. What parameters should be prioritized in molecular dynamics simulations to evaluate this compound's receptor stability?

  • Methodological Answer : Monitor:

  • RMSD : Threshold <3.0 Å indicates stable ligand-receptor binding over 50-ns simulations.
  • Rg (Radius of Gyration) : Lower values (<2.0 nm) reflect compact receptor structure; compare this compound (Rg = 1.872 nm) to hygrine (Rg = 1.642 nm) .
  • SASA (Solvent-Accessible Surface Area) : Track hydrophobic interactions; this compound's SASA = 4.81 Ų suggests stable burial in the binding pocket .
  • Hydrogen Bond Persistence : ≥70% occupancy over simulation time confirms critical interactions (e.g., with Tyr304) .

Q. How to design studies investigating this compound's metabolic pathways and potential drug-drug interactions?

  • Methodological Answer :

  • CYP Inhibition Assays : Use fluorogenic substrates for CYP2C9, 2D6, and 3A4 to confirm lack of inhibition (IC50 > 10 µM).
  • Metabolite Identification : Incubate this compound with human liver microsomes; analyze via LC-MS/MS for oxidative metabolites.
  • P-glycoprotein Efflux : Conduct bidirectional Caco-2 assays (efflux ratio <2 indicates no P-gp substrate activity) .

Q. What strategies can optimize this compound's bioavailability given its moderate Caco-2 permeability?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups to enhance lipophilicity (logP > -4.51) while maintaining CYP2C9 metabolic stability.
  • Formulation Optimization : Nanoemulsions or solid lipid nanoparticles to improve solubility (QbD approach).
  • P-gp Inhibition : Co-administer verapamil in in vivo PK studies to assess bioavailability enhancement .

Data Contradiction & Validation

Q. How to address discrepancies in this compound's reported clearance values (2.37 vs. 6.93 mL/min/kg)?

  • Methodological Answer : Replicate studies using standardized protocols:

  • In Vivo Clearance : Administer 5 mg/kg IV in rodent models; calculate via non-compartmental analysis.
  • In Vitro Hepatocyte Stability : Compare metabolic rates across species (human vs. rat hepatocytes).
    Differences may arise from assay conditions (e.g., protein binding adjustments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.